molecular formula C7H7Cl2F3O2 B14305695 3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate CAS No. 113506-37-9

3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate

Cat. No.: B14305695
CAS No.: 113506-37-9
M. Wt: 251.03 g/mol
InChI Key: HAZCQPRFDROKQC-UHFFFAOYSA-N
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Description

3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C7H7Cl2F3O2. It is an ester derived from 2-methylprop-2-enoic acid and 3,3-dichloro-2,2,3-trifluoropropanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate typically involves the esterification of 3,3-dichloro-2,2,3-trifluoropropanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Addition Reactions: The double bond in the 2-methylprop-2-enoate moiety can participate in addition reactions with electrophiles like hydrogen halides or halogens.

    Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents at elevated temperatures.

    Addition Reactions: Reagents such as hydrogen chloride, bromine, or iodine are used. The reactions are often conducted at room temperature or slightly elevated temperatures.

    Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process, which is carried out under controlled conditions to achieve the desired polymer structure.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives of the original compound, such as hydroxylated, aminated, or thiolated compounds.

    Addition Reactions: Products include halogenated derivatives of the compound.

    Polymerization: The major products are polymers with varying chain lengths and properties, depending on the reaction conditions and initiators used.

Scientific Research Applications

3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester functional group can undergo hydrolysis to release 3,3-dichloro-2,2,3-trifluoropropanol and 2-methylprop-2-enoic acid. These products can further interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoropropyl methacrylate: Similar in structure but lacks the chlorine atoms.

    2,2-Dichloro-3,3,3-trifluoropropionic acid: Similar in structure but contains a carboxylic acid group instead of the ester group.

    (2,2-Dichloro-3,3,3-trifluoropropyl)benzene: Contains a benzene ring instead of the 2-methylprop-2-enoate moiety.

Uniqueness

3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as high reactivity and stability. Its ester functional group also allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

113506-37-9

Molecular Formula

C7H7Cl2F3O2

Molecular Weight

251.03 g/mol

IUPAC Name

(3,3-dichloro-2,2,3-trifluoropropyl) 2-methylprop-2-enoate

InChI

InChI=1S/C7H7Cl2F3O2/c1-4(2)5(13)14-3-6(10,11)7(8,9)12/h1,3H2,2H3

InChI Key

HAZCQPRFDROKQC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(C(F)(Cl)Cl)(F)F

Origin of Product

United States

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